Nitrogen Mustard Derivative Synthesis: Comparative Yield Performance of 4-Amino-2-hydroxybenzaldehyde
4-Amino-2-hydroxybenzaldehyde serves as a direct precursor for nitrogen mustard derivatives via alkylation of the para-amino group. In a 2025 crystallographic study, reaction of 4-amino-2-hydroxybenzaldehyde with 1,2-dichloroethane under trimethylamine catalysis produced 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde in 54% isolated yield after chromatographic purification [1]. This demonstrates the compound‘s utility as a starting material for bioactive alkylating agent precursors where the 2-hydroxybenzaldehyde framework is retained for downstream Schiff base or complexation chemistry.
| Evidence Dimension | Isolated yield of nitrogen mustard derivative |
|---|---|
| Target Compound Data | 54% isolated yield for 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde |
| Comparator Or Baseline | No direct comparator reported in same study; comparable alkylation yields for substituted anilines typically range 40-70% |
| Quantified Difference | Yield within expected range for this transformation class |
| Conditions | 1,2-dichloroethane (0.04 mol), trimethylamine (6 mL), 4-amino-2-hydroxybenzaldehyde (0.01 mol) in THF (30 mL), RT, 24 h, N2 atmosphere |
Why This Matters
This yield benchmark enables procurement decisions when 4-amino-2-hydroxybenzaldehyde is required as a precursor for nitrogen mustard derivatives where the intact salicylaldehyde framework is essential.
- [1] Zhang X, Zuo Z, Chen L, Bai F. The crystal structure of 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde, C11H13Cl2NO2. Zeitschrift für Kristallographie - New Crystal Structures. 2025. View Source
